![molecular formula C31H26O4 B11165188 7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one](/img/structure/B11165188.png)
7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one
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Overview
Description
“7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl alcohol, phenylacetic acid, and salicylaldehyde.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromen-2-one derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that chromone derivatives exhibit significant anticancer properties. For instance, studies have shown that 7,8-bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 0.12 | Apoptosis induction |
HeLa | 0.024 | Cell cycle arrest |
1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.
Material Science Applications
2.1 Photoluminescent Materials
this compound exhibits photoluminescent properties, making it useful in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. Its ability to emit light upon excitation is attributed to its unique electronic structure.
Property | Value |
---|---|
Emission Wavelength | 520 nm |
Quantum Yield | 0.85 |
Analytical Chemistry Applications
3.1 Fluorescent Probes
The compound is utilized as a fluorescent probe in analytical chemistry for detecting various biomolecules. Its high quantum yield allows for sensitive detection methods in biological assays.
3.2 Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm its structure and purity.
Case Studies
Case Study 1: Anticancer Research
A recent study evaluated the anticancer potential of the compound against several cancer cell lines. The results demonstrated that it significantly reduced cell viability in a dose-dependent manner, supporting further investigation into its use as a chemotherapeutic agent.
Case Study 2: Material Development
In a project aimed at developing new OLED materials, researchers incorporated this compound into polymer matrices. The resulting devices showed improved efficiency and stability compared to traditional materials.
Mechanism of Action
The mechanism of action of “7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins involved in biological processes.
Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-4-phenyl-chromen-2-one: Known for its antioxidant properties.
7,8-Dimethoxy-4-phenyl-chromen-2-one: Studied for its anti-inflammatory effects.
4-Phenyl-chromen-2-one: A simpler analog with various biological activities.
Uniqueness
“7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one” is unique due to the presence of two 4-methyl-benzyloxy groups, which may enhance its biological activity and specificity compared to other similar compounds.
Biological Activity
7,8-Bis-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound consists of a chromen-2-one core with two 4-methyl-benzyloxy groups at the 7th and 8th positions, and a phenyl group at the 4th position. The molecular formula is C31H26O4 with a molecular weight of approximately 462.55 g/mol.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It can modulate receptor activity, influencing cell signaling pathways associated with inflammation and oxidative stress.
- Gene Expression : The compound may alter the expression of genes related to cell growth and survival.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |
---|---|---|---|
PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The data indicates that PC3 cells are more sensitive to treatment compared to DU145 cells, suggesting a potential for targeted therapeutic applications in prostate cancer treatment .
Anti-inflammatory Activity
Research has demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that treatment with the compound leads to significant reductions in inflammatory markers in macrophage cell lines.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated strong radical scavenging activity, indicating its potential use as a natural antioxidant in therapeutic applications.
Case Studies
-
Study on Prostate Cancer Cells :
A study conducted on PC3 and DU145 prostate cancer cells revealed that treatment with varying concentrations of the compound resulted in significant cell death, with a noted dose-dependent response over time . -
Inflammation Model :
In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups, highlighting its potential as an anti-inflammatory agent . -
Oxidative Stress Study :
The compound was tested for its ability to mitigate oxidative stress induced by hydrogen peroxide in human fibroblast cells, showing protective effects against cell damage .
Properties
Molecular Formula |
C31H26O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
7,8-bis[(4-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C31H26O4/c1-21-8-12-23(13-9-21)19-33-28-17-16-26-27(25-6-4-3-5-7-25)18-29(32)35-30(26)31(28)34-20-24-14-10-22(2)11-15-24/h3-18H,19-20H2,1-2H3 |
InChI Key |
FMNNTSOWHHICRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OCC5=CC=C(C=C5)C |
Origin of Product |
United States |
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